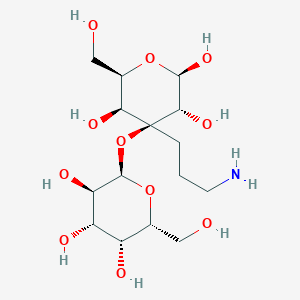
6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2,4-dichlorophenyl group and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common approach is the reaction of a suitable pyrimidinone derivative with 2,4-dichlorophenyl and methylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of more complex chemical compounds
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents targeting specific biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure and reactivity make it a candidate for the development of new drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments to elucidate the compound's mode of action.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenol
2,4-Dichlorophenoxyacetic acid (2,4-D)
Other pyrimidinone derivatives
Uniqueness: 6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it distinct from other similar compounds, allowing for its use in specialized applications.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFCBTUEWLUDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


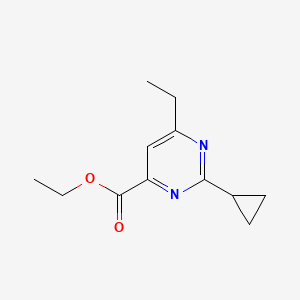

![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)

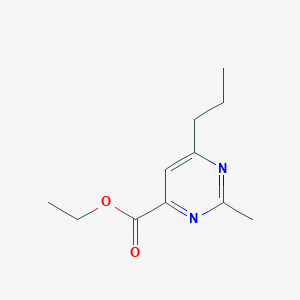
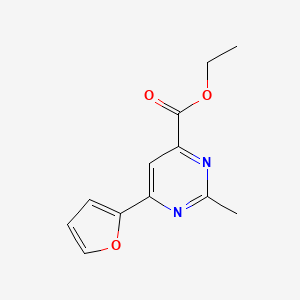
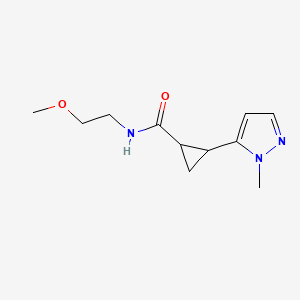

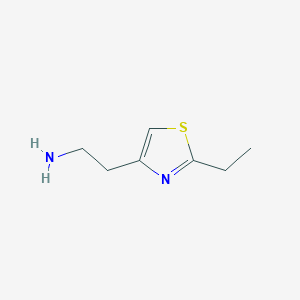
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
